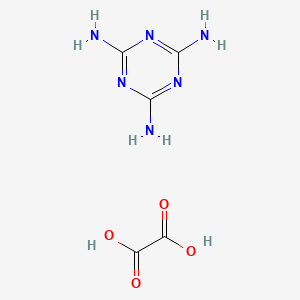
2,4,6-Trimethylcyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trimethylcyclohexanamine is an organic compound with the molecular formula C9H19N. It is a derivative of cyclohexanamine, where three methyl groups are substituted at the 2, 4, and 6 positions of the cyclohexane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylcyclohexanamine can be achieved through several methods. One common approach involves the alkylation of cyclohexanamine with methylating agents under controlled conditions. Another method includes the hydrogenation of 2,4,6-trimethylphenylamine, which involves the reduction of the aromatic ring to form the cyclohexane structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. These processes use catalysts such as palladium or platinum to facilitate the reduction of 2,4,6-trimethylphenylamine under high pressure and temperature conditions. The resulting product is then purified through distillation or crystallization techniques to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Trimethylcyclohexanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further hydrogenate the compound, although it is already in a reduced state.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the nitrogen atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions
Major Products Formed
Oxidation: Formation of ketones or alcohols
Reduction: Further hydrogenated cyclohexane derivatives
Substitution: Various substituted amines depending on the reagents used
Wissenschaftliche Forschungsanwendungen
2,4,6-Trimethylcyclohexanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Wirkmechanismus
The mechanism of action of 2,4,6-Trimethylcyclohexanamine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trimethylpyridine: Similar in structure but contains a pyridine ring instead of a cyclohexane ring.
2,4,6-Trimethylaniline: Contains an aromatic ring with similar methyl substitutions but differs in the amine group position.
2,4,6-Triphenylpyrylium: Contains a pyrylium ring with phenyl groups instead of methyl groups .
Uniqueness
2,4,6-Trimethylcyclohexanamine is unique due to its cyclohexane ring structure, which imparts different chemical properties compared to aromatic or heterocyclic analogs. Its saturated ring system makes it more stable and less reactive under certain conditions, providing advantages in specific applications where stability is crucial .
Eigenschaften
CAS-Nummer |
90726-11-7 |
|---|---|
Molekularformel |
C9H19N |
Molekulargewicht |
141.25 g/mol |
IUPAC-Name |
2,4,6-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C9H19N/c1-6-4-7(2)9(10)8(3)5-6/h6-9H,4-5,10H2,1-3H3 |
InChI-Schlüssel |
ASKDWVZYNOOCIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C(C(C1)C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-(1,3,14,19-tetrahydroxy-7,18-dimethyl-5,12-dioxo-8,17-dioxapentacyclo[14.2.2.02,15.04,13.06,11]icosa-2(15),3,6(11),13-tetraen-9-yl)acetate](/img/structure/B14147560.png)
![N-(2,5-dimethylphenyl)-2-oxo-2-{(2E)-2-[1-(pyridin-4-yl)ethylidene]hydrazinyl}acetamide](/img/structure/B14147567.png)

![2-(3-fluorophenyl)-N-[3-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B14147591.png)


![1,5-Dimethyl (4S)-4-(2-aminoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate](/img/structure/B14147609.png)



![N-[1-Methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-m-tolyloxy-acetamide](/img/structure/B14147633.png)
![2-{2,2-Dimethyl-3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopropyl}acetamide](/img/structure/B14147644.png)
